molecular formula C10H9ClF3NOS B14075104 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14075104
M. Wt: 283.70 g/mol
InChI Key: YVAJVLQOKKCGNA-UHFFFAOYSA-N
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Description

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a chlorinated ketone derivative featuring a trifluoromethylthio (-SCF₃) substituent at the ortho position and an amino (-NH₂) group at the meta position of the aromatic ring. The latter has a molecular formula of C₁₀H₉ClF₃NO₂ and a molar mass of 267.63 g/mol .

Properties

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[3-amino-2-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H9ClF3NOS/c11-5-7(16)4-6-2-1-3-8(15)9(6)17-10(12,13)14/h1-3H,4-5,15H2

InChI Key

YVAJVLQOKKCGNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)SC(F)(F)F)CC(=O)CCl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable aromatic compound that contains the trifluoromethylthio group.

    Amination: The aromatic compound undergoes amination to introduce the amino group at the desired position.

    Chlorination: The intermediate product is then subjected to chlorination to introduce the chloropropanone moiety.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and chloropropanone groups can participate in substitution reactions with suitable reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Key Compounds for Comparison

Compound Name Substituent Positions & Groups Molecular Formula Molar Mass (g/mol) Potential Applications/Notes
1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one (Target) -SCF₃ (C-2), -NH₂ (C-3), -Cl (propanone chain) Not Provided Not Provided Likely intermediate for bioactive molecules
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one -O-CF₃ (C-5), -NH₂ (C-3), -Cl (propanone chain) C₁₀H₉ClF₃NO₂ 267.63 Reference analog; trifluoromethoxy group
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Thiophene (C-2), -CH₂CH(OH)CH₂-NHCH₃ Not Provided Not Provided Pharmaceutical impurity (e.g., drospirenone)
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine Naphthalene, thiophene, methylamino side chain Not Provided Not Provided Stereospecific drug intermediate

Critical Analysis

Electron-Withdrawing Groups: The target compound’s trifluoromethylthio (-SCF₃) group is bulkier and more lipophilic than the trifluoromethoxy (-O-CF₃) group in the analog from . This difference may enhance membrane permeability in biological systems but reduce solubility in polar solvents . The chloro group on the propanone chain is common to both the target compound and its trifluoromethoxy analog, suggesting shared reactivity in nucleophilic substitution or condensation reactions.

Aromatic Ring Modifications :

  • The target compound’s substituents (-SCF₃ at C-2 and -NH₂ at C-3) create steric hindrance and electronic effects distinct from the trifluoromethoxy analog (substituents at C-3 and C-5). This positional variance could alter binding affinities in receptor-targeted applications.
  • Thiophene- or naphthalene-containing analogs (e.g., compounds from ) exhibit expanded aromatic systems, which may improve π-π stacking interactions in drug-receptor binding but increase metabolic instability .

Functional Group Impact: The methylamino group in compounds (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) introduces tertiary amine functionality, contrasting with the primary amino group in the target compound. This affects basicity and hydrogen-bonding capacity.

Biological Activity

1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one, with a molecular formula of C10H9ClF3NOS and a molecular weight of approximately 283.70 g/mol, is an organic compound notable for its unique structural features, including an amino group and a trifluoromethylthio group. These functional groups contribute to its potential biological activities and applications in medicinal chemistry.

Chemical Structure

The compound’s structure can be depicted as follows:

Chemical Structure C6H4 NH2 CF3S CCl 2\text{Chemical Structure }\text{C}_6\text{H}_4\text{ NH}_2\text{ CF}_3\text{S CCl }_2

Biological Activity Overview

Research indicates that 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one exhibits various biological activities, primarily through its interactions with biological macromolecules. The amino group facilitates hydrogen bonding, while the trifluoromethylthio group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with proteins.

Key Biological Activities

  • Enzyme Interaction : The amino group can influence enzyme activity by participating in hydrogen bonding with active sites.
  • Receptor Binding : The compound may interact with specific receptors, potentially modulating various biochemical pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound could exhibit antimicrobial activity against certain pathogens.

The biological activity of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is largely attributed to its ability to form hydrogen bonds and hydrophobic interactions with target proteins. The trifluoromethylthio group may enhance binding affinity due to its electronegative nature, influencing the compound's biological effects.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and potential differences in biological activity among related compounds:

Compound NameStructural FeaturesUnique Aspects
1-(3-Amino-2-methylphenyl)-3-chloropropan-2-oneContains a methyl group instead of trifluoromethylthioDifferent reactivity due to less electronegative substituent
1-(3-Amino-2-fluorophenyl)-3-chloropropan-2-oneContains a fluorine atomVariations in chemical behavior and potential biological activity
1-(3-Amino-2-bromophenyl)-3-chloropropan-2-oneContains a bromine atomAlters reactivity patterns compared to chlorine

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one:

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit specific enzyme activities, suggesting potential therapeutic applications in drug development.
  • Cell Line Studies : Research involving various cell lines has indicated that the compound may exhibit cytotoxic effects on cancer cells, warranting further investigation into its anticancer properties.
  • Binding Affinity Tests : Experimental data have shown that the trifluoromethylthio group significantly enhances binding affinity to certain protein targets compared to other analogs.

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